3-Chloro-2-nitrobenzotrifluoride
Overview
Description
3-Chloro-2-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3ClF3NO2 . It is also known by other names such as 2-Nitro-3-trifluoromethylchlorobenzene, 1-Chloro-2-nitro-3-trifluoromethylbenzene, and 3-chloro-2-nitro-trifluoromethylbenzene .
Synthesis Analysis
The synthesis of 3-Chloro-2-nitrobenzotrifluoride involves the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process safety is evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-nitrobenzotrifluoride consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 225.55 .Chemical Reactions Analysis
Chlorobenzotrifluoride compounds, especially 3,4,5-trichlorobenzotrifluoride, are obtained by replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulphur compound .Physical And Chemical Properties Analysis
3-Chloro-2-nitrobenzotrifluoride has a boiling point of 234.4±40.0 °C and a density of 1.537±0.06 g/cm3 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Application 1: Synthesis of Active Pharmaceutical Ingredients (APIs)
- Summary of the Application: 5-fluoro-2-nitrobenzotrifluoride is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs). In particular, it is an important intermediate for synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
- Methods of Application or Experimental Procedures: The original synthetic process for this intermediate involves the nitration of 3-fluorobenzotrifluoride in batch reactors . A synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The effects of the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature on the reaction performance in the millireactor were studied in order to obtain optimal operational conditions .
- Results or Outcomes: Compared with the traditional batch reactor, the flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .
Sure, here’s another application of a similar compound, 3,4,5-trichlorobenzotrifluoride, which is obtained by replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine .
Application 2: Synthesis of Agricultural Products
- Summary of the Application: Chlorobenzotrifluoride compounds, especially 3,4,5-trichlorobenzotrifluoride, are used as chemical intermediates in the synthesis of agricultural products, such as herbicides .
- Methods of Application or Experimental Procedures: The process involves treating a compound with molecular chlorine in the presence of a catalyst comprising a metal salt and a sulphur compound . When the compound has a nitro group, one or both nitro groups are replaced by chlorine .
- Results or Outcomes: The process results in the production of chlorobenzotrifluoride compounds, which are useful as chemical intermediates in the synthesis of agricultural products .
Sure, here’s another application of a similar compound, 3-Nitrobenzotrifluoride, which is used as a chemical intermediate .
Application 3: Chemical Intermediate
- Summary of the Application: 3-Nitrobenzotrifluoride is used as a chemical intermediate in various industrial chemical reactions .
- Results or Outcomes: The outcomes of using 3-Nitrobenzotrifluoride as a chemical intermediate would also depend on the specific chemical reaction. In general, the use of this compound can facilitate the synthesis of various other chemical compounds .
Safety And Hazards
properties
IUPAC Name |
1-chloro-2-nitro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECBOHAXBNGMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264240 | |
Record name | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-nitrobenzotrifluoride | |
CAS RN |
386-70-9 | |
Record name | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-nitro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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